CYP11B1 Inhibition: Moderate but Distinct Potency vs. Optimized Clinical Leads
N-Cyclopentyl-4-iodo-3-methoxybenzamide exhibits a defined, moderate inhibitory activity against human CYP11B1 (IC50 = 1,470 nM) [1]. While this potency is less than that of optimized clinical-stage inhibitors like compound 33 (IC50 = 152 nM) or the advanced lead CYP11B1-IN-2 (IC50 = 9 nM), it provides a crucial, well-characterized baseline for exploring the chemical space of cyclopentyl-substituted benzamides as CYP11B1 modulators [2]. This contrasts sharply with many in-class compounds, such as 4-[(3-Chlorophenylsulfonamido)methyl]-N-cyclopentylbenzamide, which show negligible CYP11B1 activity (IC50 > 8,510 nM) [3].
| Evidence Dimension | CYP11B1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 1,470 nM |
| Comparator Or Baseline | Compound 33: IC50 = 152 nM; CYP11B1-IN-2: IC50 = 9 nM; 4-[(3-Chlorophenylsulfonamido)methyl]-N-cyclopentylbenzamide: IC50 = 8,510 nM |
| Quantified Difference | ~10-fold less potent than Compound 33; >5-fold more potent than the sulfonamido analog |
| Conditions | Human CYP11B1 expressed in V79 cells, assessed by cortisol level via HTRF assay |
Why This Matters
This data establishes the compound's position as a moderately active CYP11B1 inhibitor, making it a valuable tool for investigating structure-activity relationships (SAR) around the benzamide core before committing to more potent and expensive leads.
- [1] BindingDB. (2025). BDBM50122355 (CHEMBL3622444) activity data for human CYP11B1. View Source
- [2] Hille, U. E., et al. (2011). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Medicinal Chemistry Letters, 2(1), 2–6. View Source
- [3] BindingDB. (2025). BDBM50297907 activity data for human 11beta-HSD1. View Source
